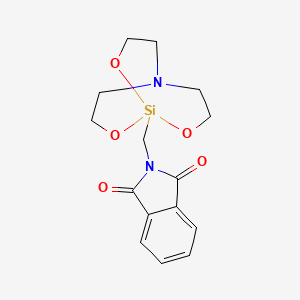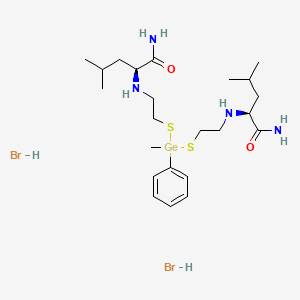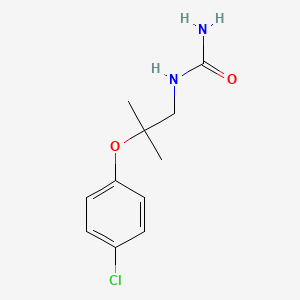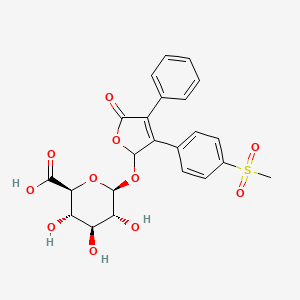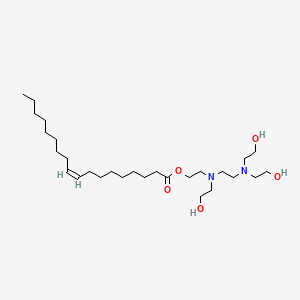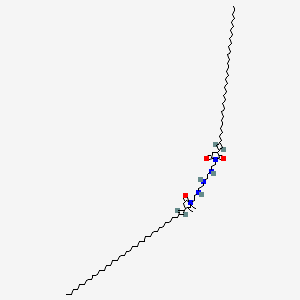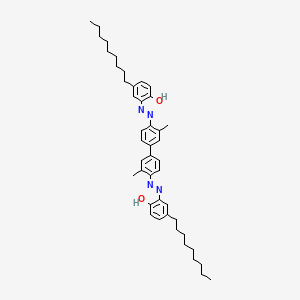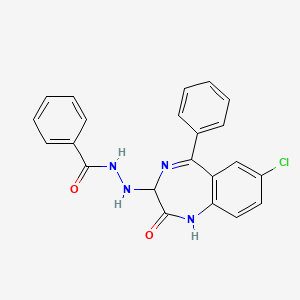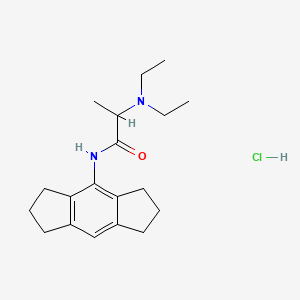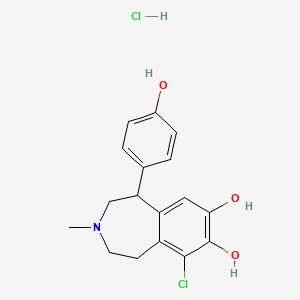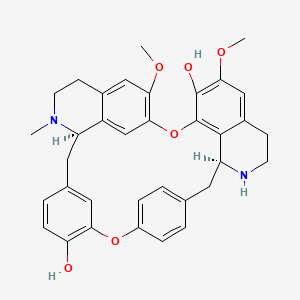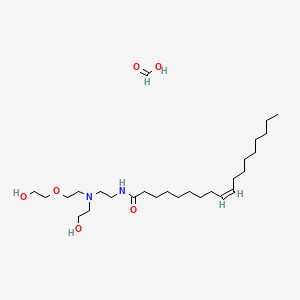
Einecs 280-047-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 280-047-3, also known as formic acid, compound with N-[2-[[2-(2-hydroxyethoxy)ethyl]amino]ethyl]-2-[(2-hydroxyethyl)amino]ethanol (1:1), is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Einecs 280-047-3 involves the reaction of formic acid with N-[2-[[2-(2-hydroxyethoxy)ethyl]amino]ethyl]-2-[(2-hydroxyethyl)amino]ethanol. The reaction typically occurs under controlled conditions, ensuring the proper formation of the compound. The reaction conditions include maintaining a specific temperature and pH to facilitate the desired chemical interactions.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the compound. The production process is optimized to minimize waste and ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Einecs 280-047-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce formic acid derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Einecs 280-047-3 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, it is used to study cellular processes and interactions.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Einecs 280-047-3 involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to changes in cellular functions and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Einecs 280-047-3 can be compared with other similar compounds, such as:
Formic acid: A simple carboxylic acid with similar chemical properties.
N-[2-[[2-(2-hydroxyethoxy)ethyl]amino]ethyl]-2-[(2-hydroxyethyl)amino]ethanol: A compound with similar functional groups and chemical behavior.
The uniqueness of this compound lies in its specific combination of formic acid and the amine compound, resulting in distinct chemical properties and applications.
Properties
CAS No. |
82808-57-9 |
|---|---|
Molecular Formula |
C26H52N2O4.CH2O2 C27H54N2O6 |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
formic acid;(Z)-N-[2-[2-(2-hydroxyethoxy)ethyl-(2-hydroxyethyl)amino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C26H52N2O4.CH2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(31)27-18-19-28(20-22-29)21-24-32-25-23-30;2-1-3/h9-10,29-30H,2-8,11-25H2,1H3,(H,27,31);1H,(H,2,3)/b10-9-; |
InChI Key |
WQKHNNBUMNAAPG-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCN(CCO)CCOCCO.C(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCN(CCO)CCOCCO.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


